molecular formula C9H9ClN2O3 B1294842 Benurestat CAS No. 38274-54-3

Benurestat

Cat. No.: B1294842
CAS No.: 38274-54-3
M. Wt: 228.63 g/mol
InChI Key: JFZGBMJPJZDNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benurestat, chemically known as 2-(p-chlorobenzamido)acetohydroxamic acid, is a urease inhibitor. It is primarily used in the treatment of infections caused by urease-producing bacteria, such as Proteus mirabilis. By inhibiting urease, this compound prevents the hydrolysis of urea into ammonia and carbon dioxide, which is crucial in managing infections and preventing the formation of struvite calculi .

Mechanism of Action

Target of Action

Benurestat is primarily a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the nitrogen metabolism of various organisms, including bacteria such as Proteus mirabilis .

Mode of Action

This compound interacts with the urease enzyme, inhibiting its activity . This inhibition prevents the conversion of urea into ammonia, thereby disrupting the nitrogen metabolism of the bacteria

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle, specifically the hydrolysis of urea. By inhibiting urease, this compound disrupts this pathway, leading to a decrease in the production of ammonia . This disruption can have downstream effects on the growth and survival of urease-dependent organisms like Proteus mirabilis .

Pharmacokinetics

It is known that a single oral administration of this compound can produce urinary levels of inhibitory activity against proteus mirabilis urease .

Result of Action

The inhibition of urease by this compound leads to a decrease in the urinary excretion of ammonia in rats with experimental Proteus mirabilis genitourinary tract infection . This inhibition also slows the formation of struvite calculi (a type of kidney stone) in infected rats .

Action Environment

Factors such as the presence of other antibacterial agents can potentiate the inhibition of calculi formation by this compound . For example, combination therapies composed of this compound and an antibacterial agent (like sulfamethoxazole or ampicillin) were effective in promoting the net dissolution of formed calculi .

Biochemical Analysis

Biochemical Properties

Benurestat plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound prevents the production of ammonia, which is a key factor in the formation of struvite calculi. This compound interacts with urease by binding to its active site, thereby blocking its catalytic activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In infected cells, this compound reduces the production of ammonia, which in turn decreases the pH of the urine. This reduction in pH helps to prevent the formation of struvite calculi. Additionally, this compound has been shown to reduce the number of viable bacteria in the bladder, thereby aiding in the treatment of urinary tract infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of urease, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of urea into ammonia and carbon dioxide. By blocking this reaction, this compound reduces the production of ammonia, which is essential for the formation of struvite calculi. Additionally, this compound may influence gene expression related to urease production, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its inhibitory activity for several hours after administration. Its effects may diminish over time due to degradation or metabolic processes. Long-term studies have shown that this compound can effectively reduce the formation of struvite calculi and decrease the number of viable bacteria in the bladder over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits urease activity and reduces the production of ammonia. At higher doses, this compound may cause toxic or adverse effects, such as gastrointestinal disturbances or renal toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of urease activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of urea. It interacts with urease, an enzyme that catalyzes the conversion of urea into ammonia and carbon dioxide. By inhibiting urease, this compound affects the metabolic flux of urea and reduces the levels of ammonia in the urine. This inhibition is crucial for preventing the formation of struvite calculi in infected individuals .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound accumulates in specific compartments, such as the bladder, where it exerts its inhibitory effects on urease activity. The localization and accumulation of this compound are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the bladder and urinary tract. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its localization, as it needs to be in close proximity to urease to effectively inhibit its activity. This targeted localization enhances the therapeutic potential of this compound in treating infections caused by urease-producing bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benurestat can be synthesized through a multi-step process involving the reaction of p-chlorobenzoyl chloride with hydroxylamine hydrochloride to form p-chlorobenzohydroxamic acid. This intermediate is then reacted with glycine to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Benurestat primarily undergoes substitution reactions due to the presence of the amide and hydroxamic acid functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Benurestat has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high specificity for urease and its ability to significantly reduce ammonia production in infected tissues. This makes it particularly effective in managing infections caused by urease-producing bacteria and preventing the formation of struvite calculi .

Properties

IUPAC Name

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGBMJPJZDNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191656
Record name Benurestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-54-3
Record name Benurestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benurestat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benurestat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benurestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENURESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benurestat
Reactant of Route 2
Reactant of Route 2
Benurestat
Reactant of Route 3
Benurestat
Reactant of Route 4
Benurestat
Reactant of Route 5
Benurestat
Reactant of Route 6
Benurestat
Customer
Q & A

Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, this compound effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].

Q2: What is the impact of combining this compound with antibacterial agents?

A2: Studies have demonstrated a synergistic effect when this compound is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that this compound might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.